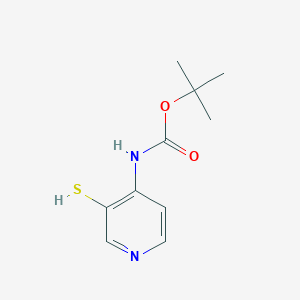

tert-Butyl (3-mercaptopyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-10(2,3)14-9(13)12-7-4-5-11-6-8(7)15/h4-6,15H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRKOWOVJQNWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629082 | |

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365996-04-9 | |

| Record name | tert-Butyl (3-sulfanylpyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl (3-mercaptopyridin-4-yl)carbamate synthesis protocol

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-mercaptopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on a multi-step route commencing from the commercially available starting material, 4-amino-3-hydroxypyridine. The key transformation involves a palladium-catalyzed Newman-Kwart rearrangement to introduce the thiol functionality.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence:

-

N-Boc Protection: The 4-amino group of 4-amino-3-hydroxypyridine is selectively protected with a tert-butoxycarbonyl (Boc) group.

-

O-Thiocarbamoylation: The 3-hydroxy group of the Boc-protected intermediate is converted to an O-pyridyl N,N-dimethylthiocarbamate.

-

Newman-Kwart Rearrangement: The O-pyridyl thiocarbamate undergoes a palladium-catalyzed intramolecular rearrangement to form the corresponding S-pyridyl thiocarbamate.

-

Hydrolysis: The S-pyridyl thiocarbamate is hydrolyzed under basic conditions to yield the final product, this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected materials and approximate yields for each step of the synthesis. Yields are based on literature for analogous reactions and may vary depending on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-Amino-3-hydroxypyridine | Di-tert-butyl dicarbonate (Boc₂O) | tert-Butyl (3-hydroxypyridin-4-yl)carbamate | 85-95 |

| 2 | tert-Butyl (3-hydroxypyridin-4-yl)carbamate | N,N-Dimethylthiocarbamoyl chloride, Base (e.g., KOH) | O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | 80-90 |

| 3 | O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | Palladium catalyst (e.g., [Pd(P(tBu)₃)₂]) | S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | 70-85 |

| 4 | S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate | Base (e.g., NaOH or KOH), Methanol/Water | This compound | 80-95 |

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-hydroxypyridin-4-yl)carbamate

This procedure is adapted from general methods for the N-Boc protection of amines.[1][2]

-

Materials:

-

4-Amino-3-hydroxypyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., a mixture of water and acetone, or tetrahydrofuran (THF))

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-amino-3-hydroxypyridine (1.0 eq) in the chosen solvent system (e.g., 10 volumes of a 9:1 mixture of water:acetone).

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent (if applicable) under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl (3-hydroxypyridin-4-yl)carbamate as a solid.

-

Step 2: Synthesis of O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate

This protocol is based on the reaction of hydroxypyridines with thiocarbamoyl chlorides.[3]

-

Materials:

-

tert-Butyl (3-hydroxypyridin-4-yl)carbamate

-

Potassium hydroxide (KOH) or Sodium hydride (NaH)

-

N,N-Dimethylthiocarbamoyl chloride

-

Anhydrous N,N-Dimethylformamide (DMF) or a similar aprotic polar solvent

-

Water

-

Diethyl ether

-

-

Procedure:

-

To a stirred solution of tert-butyl (3-hydroxypyridin-4-yl)carbamate (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a base such as potassium hydroxide (1.1 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Add N,N-dimethylthiocarbamoyl chloride (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate.

-

Step 3: Synthesis of S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate via Newman-Kwart Rearrangement

This procedure utilizes a palladium-catalyzed Newman-Kwart rearrangement for milder reaction conditions compared to the traditional thermal method.[4][5][6]

-

Materials:

-

O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate

-

Palladium catalyst, e.g., bis(tri-tert-butylphosphine)palladium(0) ([Pd(P(tBu)₃)₂]) (1-5 mol%)

-

Anhydrous, high-boiling point solvent such as diphenyl ether or 1,4-dioxane

-

-

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve O-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate (1.0 eq) in the chosen anhydrous solvent.

-

Add the palladium catalyst to the solution.

-

Heat the reaction mixture to 100-140 °C and stir for 2-6 hours. The optimal temperature and time should be determined by monitoring the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product can be purified directly by column chromatography on silica gel to afford S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate.

-

Step 4: Synthesis of this compound

This final step involves the hydrolysis of the S-pyridyl thiocarbamate.[3]

-

Materials:

-

S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

-

Procedure:

-

Dissolve S-(4-(tert-butoxycarbonylamino)pyridin-3-yl) N,N-dimethylcarbamothioate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add a solution of NaOH or KOH (2-3 eq) in water.

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 7 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

References

- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Newman-Kwart Rearrangement [organic-chemistry.org]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of tert-Butyl (3-mercaptopyridin-4-yl)carbamate

Disclaimer: Publicly available experimental data on the physicochemical properties of tert-Butyl (3-mercaptopyridin-4-yl)carbamate is limited. This guide provides a comprehensive overview based on the predicted properties and the known characteristics of its constituent functional groups, intended to support researchers, scientists, and drug development professionals in their work with this and structurally related molecules.

Introduction

This compound is a bifunctional organic molecule containing a pyridine ring substituted with a mercapto (-SH) group and a tert-butoxycarbonyl (Boc) protected amine. The presence of these distinct functional groups suggests its potential utility as a building block in medicinal chemistry and drug discovery. The Boc protecting group offers a strategic handle for selective deprotection and further functionalization of the amino group, while the mercaptopyridine moiety can participate in various chemical transformations, including metal chelation and disulfide bond formation. Understanding the physicochemical properties of this compound is crucial for its synthesis, purification, formulation, and evaluation in biological systems.

Physicochemical Properties

Due to the absence of experimentally determined data in the literature, the following table summarizes the key identifiers and predicted physicochemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(3-sulfanylpyridin-4-yl)carbamate | - |

| Molecular Formula | C₁₀H₁₄N₂O₂S | PubChem |

| Molecular Weight | 226.30 g/mol | PubChem |

| Predicted XlogP | 1.6 | PubChem[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa (Thiol) | Predicted to be in the range of 8-10 | Analogous Compounds |

| pKa (Pyridine Nitrogen) | Predicted to be in the range of 3-5 | Analogous Compounds |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | General Chemical Principles |

Note on Predicted Values: The XlogP value suggests moderate lipophilicity. The pKa values are estimations based on related mercaptopyridine and pyridine structures and can be influenced by the electronic effects of the substituents. Experimental determination is necessary for accurate values.

Influence of Functional Groups on Physicochemical Properties

The overall properties of this compound are a composite of the contributions from its key functional moieties:

-

tert-Butyl Carbamate (Boc) Group: This bulky, lipophilic group significantly influences the molecule's solubility, generally increasing its solubility in nonpolar organic solvents. The Boc group is stable under many reaction conditions but can be readily cleaved under acidic conditions, which is a key feature for its use as a protecting group.

-

3-Mercaptopyridine Core:

-

Acidity and Basicity: The pyridine nitrogen is basic, while the thiol group is acidic. The relative pKa values will determine the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological interactions.

-

Tautomerism: Mercaptopyridines can exist in tautomeric equilibrium with the corresponding thiopyridone form. The position of this equilibrium is influenced by the solvent, temperature, and pH.

-

Reactivity: The thiol group is a nucleophile and can be readily oxidized to form disulfides or undergo other reactions typical of thiols.

-

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic strategy can be proposed based on established organic chemistry methodologies.

Proposed Synthesis

A potential synthetic route could involve the following key steps:

-

Starting Material: Commercially available 4-amino-3-nitropyridine.

-

Boc Protection: Protection of the amino group of 4-amino-3-nitropyridine with di-tert-butyl dicarbonate (Boc)₂O.

-

Reduction of the Nitro Group: Reduction of the nitro group to an amino group.

-

Diazotization and Thiolation: Conversion of the newly formed amino group to a thiol via a Sandmeyer-type reaction.

General Protocol for Boc Protection of an Aminopyridine

-

Dissolution: Dissolve the aminopyridine starting material in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Add a base (e.g., triethylamine or diisopropylethylamine) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of the Final Product

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the tert-butyl group (a singlet around 1.5 ppm in ¹H NMR), the pyridine ring protons, and the carbamate and thiol functionalities.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular weight of the compound, confirming the expected molecular formula.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the synthesized compound.

-

Elemental Analysis: Combustion analysis would provide the elemental composition (C, H, N, S), further confirming the empirical formula.

Potential Biological Signaling Pathways and Applications

Given the lack of specific biological data, the potential roles of this compound in biological systems are speculative and would be a key area for future research. The mercaptopyridine scaffold is present in some biologically active molecules, and the thiol group could potentially interact with biological targets through covalent or coordination bonds. The Boc-protected amine allows for this compound to be used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a molecule with potential for applications in medicinal chemistry, although it is currently not well-characterized in the public domain. This guide has provided a theoretical framework for its physicochemical properties, a plausible synthetic route, and general methods for its characterization. The presented information serves as a valuable starting point for researchers and professionals in the field of drug development who are interested in exploring the potential of this and similar compounds. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this molecule.

References

Technical Guide: tert-Butyl (3-mercaptopyridin-4-yl)carbamate

CAS Number: 365996-04-9

For research, scientific, and drug development professionals.

Introduction

tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a heterocyclic organic compound incorporating a pyridine ring, a thiol group, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups makes it a potentially valuable building block in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in many biologically active compounds, and the mercapto group offers a reactive handle for various chemical transformations, including the formation of disulfides or thioethers. The Boc-protected amine allows for regioselective reactions and can be deprotected under specific conditions to reveal the free amine for further functionalization. This guide provides a summary of the available technical information for this compound.

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes basic molecular information.

| Property | Value |

| CAS Number | 365996-04-9 |

| Molecular Formula | C₁₀H₁₄N₂O₂S |

| Molecular Weight | 226.30 g/mol |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=NC=C1)S |

| InChI Key | MKRKOWOVJQNWSY-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A potential synthetic approach could involve the introduction of a thiol group onto a Boc-protected 4-aminopyridine derivative. The following diagram illustrates a hypothetical experimental workflow for its synthesis.

Caption: Hypothetical synthesis workflow for this compound.

Disclaimer: This represents a generalized synthetic strategy. Actual reaction conditions, reagents, and purification methods would require experimental optimization.

Analytical Data

Experimental analytical data such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for this compound are not available in the public domain. However, predicted mass spectrometry data can provide some information for characterization.

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 227.0852 |

| [M+Na]⁺ | 249.0671 |

| [M+K]⁺ | 265.0411 |

| [M+NH₄]⁺ | 244.1118 |

Data is based on computational predictions and should be confirmed by experimental analysis.

Applications in Research and Drug Development

The carbamate functional group is a prevalent feature in many pharmaceuticals and is recognized for its role in improving the pharmacokinetic and pharmacodynamic properties of drug candidates. Carbamates can act as bioisosteres of amide bonds, offering increased metabolic stability.

The presence of both a nucleophilic thiol group and a protected amine on a pyridine core suggests that this compound could serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the thiol group can be used for conjugation to other molecules or for interaction with biological targets, while the protected amine can be deprotected and subsequently used for library synthesis to explore structure-activity relationships.

Due to the general association of some carbamates with acetylcholinesterase inhibition, this compound could be a starting point for the design of novel inhibitors. However, no specific biological activity data for this compound has been reported.

Signaling Pathways and Mechanism of Action

There is no available information in the scientific literature regarding the specific biological targets, mechanism of action, or involvement in any signaling pathways for this compound. Any potential biological activity would need to be determined through experimental screening and mechanistic studies.

The following diagram illustrates a generalized logical workflow for investigating the biological activity of a novel chemical entity like the one discussed.

Caption: General workflow for the biological evaluation of a novel chemical compound.

Conclusion

This compound is a chemical compound with potential utility as a building block in synthetic and medicinal chemistry. Its structural features, including a pyridine core, a thiol group, and a Boc-protected amine, offer multiple avenues for chemical modification and the synthesis of more complex molecules. However, there is a significant lack of publicly available experimental data regarding its synthesis, characterization, and biological activity. Further research is required to fully elucidate the properties and potential applications of this compound in drug discovery and development.

In-Depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (3-mercaptopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (3-mercaptopyridin-4-yl)carbamate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous structures. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. These predictions are based on the analysis of similar compounds, including various tert-butyl carbamates and substituted pyridines. The exact chemical shifts may vary depending on the solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | ~8.2 | Singlet (or narrow doublet) | - | 1H |

| H-5 (Pyridine) | ~8.0 | Doublet | ~5.0 | 1H |

| H-6 (Pyridine) | ~7.2 | Doublet | ~5.0 | 1H |

| NH (Carbamate) | ~9.5 | Broad Singlet | - | 1H |

| SH (Thiol) | ~3.5 | Singlet | - | 1H |

| -C(CH₃)₃ (tert-Butyl) | ~1.5 | Singlet | - | 9H |

Structural and Logical Relationships

The molecular structure of this compound with the assignment of each proton is crucial for interpreting the ¹H NMR spectrum. The following diagram illustrates these relationships.

Caption: Molecular structure of this compound.

Detailed Spectral Analysis

-

Pyridine Protons (H-2, H-5, H-6): The aromatic region of the spectrum is expected to show three signals corresponding to the protons on the pyridine ring.

-

H-2: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the pyridine protons, appearing at approximately 8.2 ppm. Due to the substitution pattern, it may appear as a singlet or a narrow doublet.

-

H-5 and H-6: These two protons are coupled to each other and are expected to appear as doublets around 8.0 ppm and 7.2 ppm, respectively, with a coupling constant of approximately 5.0 Hz.

-

-

Carbamate Proton (NH): The proton of the carbamate's secondary amine is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift is highly dependent on the solvent and concentration and is predicted to be around 9.5 ppm.

-

Thiol Proton (SH): The thiol proton typically appears as a singlet, as its coupling to adjacent protons is often not observed. Its chemical shift can vary but is predicted to be around 3.5 ppm.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet at approximately 1.5 ppm. This characteristic signal is a strong indicator of the presence of the Boc protecting group.

Experimental Protocol: A General Guide to ¹H NMR Spectroscopy

For the acquisition of a high-quality ¹H NMR spectrum of this compound, the following general protocol is recommended:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of labile protons (NH and SH).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

-

-

Instrument Setup:

-

The spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

-

The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution and line shape.

-

-

Data Acquisition:

-

A standard one-pulse ¹H experiment should be performed.

-

Typical acquisition parameters include a 30-45° pulse angle, a spectral width sufficient to cover all expected proton signals (e.g., 0-12 ppm), an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum should be phased and the baseline corrected.

-

The chemical shifts should be referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

The signals should be integrated to determine the relative number of protons for each resonance.

-

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

A Technical Guide to the ¹³C NMR Characterization of tert-Butyl (3-mercaptopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of tert-Butyl (3-mercaptopyridin-4-yl)carbamate. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents predicted chemical shifts based on the analysis of structurally related molecules. It also includes a comprehensive, standard experimental protocol for acquiring ¹³C NMR spectra and visual diagrams to aid in the understanding of the molecular structure and the logical workflow of the characterization process.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were estimated by analyzing the known ¹³C NMR data of pyridine, 3-mercaptopyridine, 4-aminopyridine, and tert-butyl carbamate, and considering the substituent effects on the pyridine ring. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Carbon Atom | Predicted Chemical Shift (ppm) | Description |

| C=O | ~ 153 | Carbonyl carbon of the carbamate |

| C4 | ~ 148 | Pyridine ring carbon attached to the carbamate nitrogen |

| C2 | ~ 147 | Pyridine ring carbon adjacent to the nitrogen |

| C6 | ~ 145 | Pyridine ring carbon adjacent to the nitrogen |

| C5 | ~ 125 | Pyridine ring carbon |

| C3 | ~ 120 | Pyridine ring carbon attached to the mercapto group |

| C(CH₃)₃ | ~ 81 | Quaternary carbon of the tert-butyl group |

| C(CH₃)₃ | ~ 28 | Methyl carbons of the tert-butyl group |

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹³C NMR spectrum of a solid organic compound like this compound.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

-

Spectral Width (SW): 0 to 200 ppm.

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Apply a baseline correction.

-

Calibrate the spectrum by setting the reference peak (e.g., TMS at 0 ppm or the solvent peak) to its known chemical shift.

-

Integrate the peaks if quantitative analysis is required (note: routine ¹³C NMR is generally not quantitative).

-

Analyze the peak positions (chemical shifts) to identify the different carbon environments in the molecule.

Visualizations

The following diagrams illustrate the molecular structure with labeled carbon atoms for spectral assignment and the logical workflow for the ¹³C NMR characterization process.

Caption: Molecular structure with labeled carbon atoms.

Caption: Logical workflow for 13C NMR characterization.

An In-depth Technical Guide on the Solubility of tert-Butyl (3-mercaptopyridin-4-yl)carbamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of tert-Butyl (3-mercaptopyridin-4-yl)carbamate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for determining its solubility in various organic solvents. It includes a detailed experimental protocol for the widely accepted shake-flask method and a visual workflow to guide researchers. The guide is structured to be a practical resource for laboratory professionals, enabling them to generate precise and reliable solubility data essential for process development, formulation, and other research applications.

Introduction

This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a protected amine and a mercaptopyridine moiety, makes it a versatile building block for the synthesis of more complex pharmaceutical agents. Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug products.

This guide provides a standardized methodology for researchers to determine the solubility of this compound, ensuring consistent and reproducible results.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not extensively published. The following table is provided as a template for researchers to populate with their experimentally determined data using the protocol outlined in this guide.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| e.g., Methanol | 25 | TBD | TBD | To be determined experimentally |

| e.g., Ethanol | 25 | TBD | TBD | To be determined experimentally |

| e.g., Isopropanol | 25 | TBD | TBD | To be determined experimentally |

| e.g., Acetonitrile | 25 | TBD | TBD | To be determined experimentally |

| e.g., Dichloromethane | 25 | TBD | TBD | To be determined experimentally |

| e.g., Tetrahydrofuran | 25 | TBD | TBD | To be determined experimentally |

| e.g., Ethyl Acetate | 25 | TBD | TBD | To be determined experimentally |

| e.g., Dimethyl Sulfoxide | 25 | TBD | TBD | To be determined experimentally |

| e.g., N,N-Dimethylformamide | 25 | TBD | TBD | To be determined experimentally |

TBD: To Be Determined

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a specific solvent.

3.1. Materials

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealable glass containers

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. Ensure that there will be undissolved solid remaining at equilibrium to confirm saturation.

-

Accurately add a known volume of the selected solvent to the vial.

-

Seal the vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a rotator within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC with a standard calibration curve).

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

To convert to molar solubility (mol/L), use the molecular weight of this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Stability of tert-Butyl (3-mercaptopyridin-4-yl)carbamate at Room Temperature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the known and expected stability of tert-Butyl (3-mercaptopyridin-4-yl)carbamate at room temperature. Due to the limited availability of specific quantitative stability data in the public domain for this compound, this document synthesizes qualitative information from safety data sheets with established chemical principles of its constituent functional groups. Furthermore, it provides detailed, generalized experimental protocols for researchers to determine the compound's stability profile, crucial for its proper handling, storage, and use in drug development.

Core Concepts: Chemical Stability

The chemical stability of a pharmaceutical intermediate like this compound is a critical attribute that influences its shelf-life, storage conditions, and the impurity profile of subsequent synthetic steps. Understanding its degradation pathways is paramount for developing stable formulations and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The primary functional groups influencing the stability of this molecule are the tert-butoxycarbonyl (Boc) protecting group, the mercaptan (thiol) group, and the pyridine ring.

Known Stability Profile

Based on available safety data sheets (SDS), this compound is generally considered chemically stable under standard ambient conditions (room temperature)[1]. However, specific sensitivities have been noted that are critical for handling and storage.

Storage and Handling Recommendations

To maintain the integrity of the compound, the following storage conditions are recommended:

-

Temperature: Store in a cool location. Specific recommendations can range from room temperature to refrigerated (2-8°C)[2].

-

Atmosphere: The compound is noted to be air-sensitive[1][3]. Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation[3].

-

Container: Keep the container tightly closed in a dry and well-ventilated place[1][4][5].

-

Light: Protection from light is recommended by some suppliers, suggesting potential photosensitivity[2].

Incompatibilities

Contact with the following substances should be avoided to prevent degradation:

-

Strong Oxidizing Agents: These can readily oxidize the mercaptan group[3][4].

-

Strong Acids: The Boc protecting group is highly susceptible to cleavage under acidic conditions[3][4][6][7][8][9][10].

-

Acid Anhydrides: These can react with the carbamate and mercaptan groups[4].

-

Heat and Ignition Sources: The compound should be kept away from heat, sparks, and open flames[4][5].

Expected Degradation Pathways

While specific degradation products for this molecule are not detailed in the literature, its structure suggests two primary pathways for instability, especially under non-ideal conditions.

-

Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group. In the presence of acids, it will be cleaved to yield 4-amino-3-mercaptopyridine, carbon dioxide, and isobutylene. This is the most anticipated degradation pathway under acidic conditions.

-

Oxidation of the Mercaptan: The thiol (-SH) group is susceptible to oxidation. In the presence of air or other oxidizing agents, it can be oxidized to form a disulfide dimer or further oxidized to sulfonic acid derivatives. This is a common degradation pathway for mercaptan-containing compounds.

Thermal decomposition may also occur at elevated temperatures, leading to the release of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx)[4][5].

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

General Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study, a foundational experiment in determining chemical stability.

Protocol for Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

-

Instrumentation: A High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

-

Column: A reverse-phase column, such as a C18, 150 mm x 4.6 mm, 3.5 µm.

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Elution: A typical starting gradient would be 95% A and 5% B, ramping to 5% A and 95% B over 20-30 minutes to ensure elution of all components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have significant absorbance, determined by UV scans from the PDA detector.

-

Injection Volume: 10 µL.

Forced Degradation Experimental Conditions

The following table outlines typical starting conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active substance. Conditions should be adjusted if degradation is too rapid or too slow.

| Stress Condition | Proposed Method | Sampling Time Points |

| Acid Hydrolysis | Dissolve compound in 50:50 Acetonitrile:0.1M HCl. Store at room temperature. | 2, 6, 12, 24 hours |

| Base Hydrolysis | Dissolve compound in 50:50 Acetonitrile:0.1M NaOH. Store at room temperature. | 2, 6, 12, 24 hours |

| Oxidative | Dissolve compound in 50:50 Acetonitrile:3% H₂O₂. Store at room temperature, protected from light. | 2, 6, 12, 24 hours |

| Thermal | Store the solid compound in an oven at 80°C. Dissolve in a suitable solvent before analysis. | 1, 3, 7 days |

| Photolytic | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | End of exposure |

Sample Analysis and Data Evaluation

-

Sample Preparation: At each time point, withdraw an aliquot of the stressed sample.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before injection.

-

Analysis: Analyze the samples using the developed stability-indicating HPLC method.

-

Peak Purity: Use the PDA detector to assess the peak purity of the parent compound to ensure it is not co-eluting with any degradants.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the area percentages of all degradants should ideally be close to 100%.

-

Degradant Identification: If significant degradation is observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to identify the mass of the degradation products, aiding in structure elucidation.

Conclusion

While this compound is reported to be stable at room temperature, it possesses functional groups that are susceptible to degradation under specific conditions, namely acidic environments and in the presence of oxidizing agents. For researchers and drug developers, it is imperative to store this intermediate in a cool, dry, dark place under an inert atmosphere and to avoid contact with incompatible materials. The provided experimental framework for forced degradation studies offers a robust methodology for quantitatively determining the stability of this compound, establishing its degradation profile, and developing a validated stability-indicating analytical method. This information is crucial for ensuring the quality and integrity of the compound throughout the drug development lifecycle.

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of Blood Plasma Aminothiols Using Derivatization-enhanced Capillary Transient Isotachophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sgs.com [sgs.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Tert-butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate | C16H25BN2O4 | CID 45925650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 9. 365996-04-9|this compound|BLD Pharm [bldpharm.com]

- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Mechanism: A Technical Guide to tert-Butyl (3-mercaptopyridin-4-yl)carbamate and the Broader Carbamate Class

Disclaimer: As of late 2025, a thorough review of scientific literature and chemical databases reveals no specific studies detailing the mechanism of action, biological targets, or quantitative efficacy of tert-Butyl (3-mercaptopyridin-4-yl)carbamate . The PubChem database entry for this compound lacks associated literature or bioactivity data[1]. Therefore, this guide will address the mechanism of action of the broader class of carbamate-containing compounds, providing a framework for understanding the potential activities of this specific molecule.

This technical whitepaper is intended for researchers, scientists, and drug development professionals. It will delve into the established roles of the carbamate functional group in medicinal chemistry, common mechanisms of action, and the experimental protocols used to elucidate them.

The Carbamate Moiety in Drug Design

The carbamate group is a versatile structural motif in modern drug discovery.[2] Its unique chemical properties, being a hybrid of an amide and an ester, contribute to its utility. Carbamates are generally more stable chemically and proteolytically than esters and can act as peptide bond surrogates, enhancing a molecule's ability to permeate cell membranes.[2] This has led to their incorporation into a wide array of approved therapeutic agents for conditions ranging from neurodegenerative diseases to cancer and viral infections.[3]

Carbamates can be integral to a drug's pharmacophore, directly interacting with biological targets, or they can be used in prodrugs to improve the pharmacokinetic properties of a parent molecule.[3] By modifying the substituents on the carbamate's nitrogen and oxygen atoms, medicinal chemists can fine-tune a compound's stability, solubility, and biological activity.[3]

A Prevalent Mechanism of Action: Enzyme Inhibition

A well-established mechanism of action for many carbamate-containing compounds is the inhibition of enzymes, particularly serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5] This inhibitory action is central to the therapeutic effects of several drugs and the toxicity of certain insecticides.[4][5]

The process involves the carbamate acting as a substrate for the enzyme. The carbamoyl moiety is transferred to a serine residue in the enzyme's active site, forming a transient covalent bond. This "carbamylated" enzyme is temporarily inactive. Unlike the effectively irreversible phosphorylation caused by organophosphates, the carbamylation is reversible, as the carbamoyl-enzyme complex can be hydrolyzed to regenerate the active enzyme.[5] The rate of this decarbamylation varies depending on the specific carbamate and enzyme, which dictates the duration of inhibition.[5]

Below is a diagram illustrating this general mechanism of reversible enzyme inhibition by a carbamate.

Quantitative Analysis of Carbamate Activity

To characterize the potency of a carbamate inhibitor, quantitative measures such as the half-maximal inhibitory concentration (IC50) are determined. This value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The selectivity of the inhibitor for different enzymes is often expressed as a selectivity index (SI), which is the ratio of IC50 values for two different enzymes (e.g., IC50 for AChE / IC50 for BChE).[6]

The following table presents hypothetical quantitative data for a generic carbamate inhibitor, illustrating how such data is typically structured.

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BChE) |

| Cmpd-A | AChE | 15.2 | 0.34 |

| Cmpd-A | BChE | 4.4 | |

| Cmpd-B | AChE | >100 | >25 |

| Cmpd-B | BChE | 4.0 |

Experimental Protocols: In Vitro Enzyme Inhibition Assay

A standard method for determining the in vitro inhibitory activity of carbamates against cholinesterases is the Ellman's method.[6] This spectrophotometric assay measures the activity of the enzyme by detecting the product of the hydrolysis of a substrate, typically acetylthiocholine or butyrylthiocholine.

Modified Ellman's Method Protocol

-

Preparation of Reagents:

-

Phosphate buffer (pH 8.0).

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution in buffer.

-

Test compound (carbamate inhibitor) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared.

-

Substrate solution: Acetylthiocholine iodide or Butyrylthiocholine iodide in buffer.

-

Ellman's reagent: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the enzyme solution to each well.

-

Add a specific volume of the test compound dilution or the standard inhibitor (e.g., rivastigmine) to the respective wells. A control well with solvent only is also included.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measure the absorbance of the wells at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

The following diagram outlines the general workflow for this experimental protocol.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated research, the extensive studies on other carbamate-containing molecules provide a strong foundation for hypothesizing its potential biological activities. The most probable mechanism would involve the reversible inhibition of a target enzyme, likely a serine hydrolase. The methodologies and analytical frameworks presented in this guide offer a clear path for the future investigation of this and other novel carbamate compounds. Further research, including in vitro enzyme screening, cell-based assays, and eventually in vivo studies, will be necessary to fully characterize its pharmacological profile.

References

- 1. PubChemLite - this compound (C10H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical Properties of tert-Butyl (3-mercaptopyridin-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and known properties of tert-Butyl (3-mercaptopyridin-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physicochemical properties, proposes a viable synthetic pathway with detailed experimental protocols, and discusses its potential mechanism of action based on structurally related compounds.

Core Properties and Physicochemical Data

Quantitative data for this compound is summarized below. It is important to note that while some data is derived from computational predictions, it serves as a valuable baseline for experimental design.

| Property | Value | Source |

| Molecular Formula | C10H14N2O2S | PubChem[1] |

| Molecular Weight | 226.3 g/mol | PubChem[1] |

| Monoisotopic Mass | 226.0776 Da | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

| Physical State | Solid (predicted) | General knowledge |

| pKa | Not experimentally determined | N/A |

| Solubility | Not experimentally determined | N/A |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

-

δ ~1.5 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

δ ~7.0-8.5 ppm (m, 3H): A series of multiplets corresponding to the three protons on the pyridine ring. The exact chemical shifts and coupling constants will be influenced by the positions of the mercapto and carbamate substituents.

-

δ (variable): A broad singlet for the N-H proton of the carbamate and a singlet for the S-H proton of the mercaptan, the chemical shifts of which can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

δ ~28 ppm: A signal corresponding to the three equivalent methyl carbons of the tert-butyl group.

-

δ ~80 ppm: A signal for the quaternary carbon of the tert-butyl group.

-

δ ~110-150 ppm: A set of signals corresponding to the carbon atoms of the pyridine ring.

-

δ ~155 ppm: A signal for the carbonyl carbon of the carbamate group.

Infrared (IR) Spectroscopy (Predicted)

-

~3300 cm⁻¹: N-H stretching vibration of the carbamate.

-

~2550 cm⁻¹: S-H stretching vibration of the mercaptan (this band is often weak).

-

~1700 cm⁻¹: C=O stretching vibration of the carbamate.

-

~1600, 1480 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

Mass Spectrometry (Predicted)

-

[M+H]⁺: m/z ≈ 227.0849

-

[M+Na]⁺: m/z ≈ 249.0668

Proposed Synthesis and Experimental Protocol

A specific, documented synthesis for this compound is not available in the reviewed literature. However, a plausible and efficient synthetic route can be designed based on established methods for the Boc-protection of aminopyridines and the introduction of mercapto groups to pyridine rings. The proposed synthesis is a two-step process starting from 4-amino-3-iodopyridine.

Logical Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of tert-Butyl (3-iodo-4-pyridinyl)carbamate

This step involves the protection of the amino group of 4-amino-3-iodopyridine with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

-

4-Amino-3-iodopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Protocol:

-

In a round-bottom flask, dissolve 4-amino-3-iodopyridine (1.0 eq) in dichloromethane.

-

To the stirred solution, add triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl (3-iodo-4-pyridinyl)carbamate.

Step 2: Synthesis of this compound

This step involves the conversion of the iodo-substituted pyridine to the corresponding thiol.

Materials and Reagents:

-

tert-Butyl (3-iodo-4-pyridinyl)carbamate

-

Thiobenzoic acid

-

Copper(I) iodide (CuI)

-

Phenanthroline

-

Diisopropylethylamine (DIPEA)

-

Toluene

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane

-

Aqueous hydrochloric acid (for acidification)

-

Saturated aqueous sodium bicarbonate solution

Protocol:

-

To a flask, add tert-Butyl (3-iodo-4-pyridinyl)carbamate (1.0 eq), phenanthroline, CuI, and toluene.

-

Add diisopropylethylamine and thiobenzoic acid while stirring under an inert atmosphere (e.g., argon).

-

Heat the reaction mixture at 80-100 °C for 12-16 hours.

-

After cooling, dilute the mixture with a nonpolar solvent like hexane and filter to remove solids. Concentrate the filtrate.

-

Dissolve the resulting crude thiobenzoate in methanol and add potassium carbonate.

-

Stir the mixture at room temperature for 1-2 hours to effect hydrolysis.

-

Evaporate the methanol, dissolve the residue in water, and wash with dichloromethane.

-

Acidify the aqueous layer to approximately pH 5 with dilute HCl and extract the product with dichloromethane.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Potential Mechanism of Action and Signaling Pathways

While the specific biological target of this compound has not been explicitly identified in the literature, its structural features, particularly the carbamate moiety on a pyridine scaffold, suggest a potential role as an enzyme inhibitor.

Studies on similar pyridine derivatives containing a carbamate functional group have shown them to be effective inhibitors of acetylcholinesterase (AChE).[4][5] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of action via acetylcholinesterase inhibition.

This inhibitory action is often achieved through the carbamylation of a serine residue within the active site of the acetylcholinesterase enzyme. This renders the enzyme inactive, thereby preventing the hydrolysis of acetylcholine. Such a mechanism is a cornerstone for the therapeutic management of conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[6]

The presence of the mercaptopyridine core in the target molecule may also contribute to its biological activity, potentially through interactions with other biological targets or by influencing its pharmacokinetic properties. Further experimental validation is necessary to confirm this proposed mechanism of action and to explore other potential signaling pathways that may be modulated by this compound.

References

The Enigmatic Journey of tert-Butyl (3-mercaptopyridin-4-yl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Carbamate and Mercaptopyridine Moieties

The molecule in focus, tert-Butyl (3-mercaptopyridin-4-yl)carbamate, incorporates two key functional groups that are of significant interest in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on the amine is a cornerstone of modern organic synthesis, allowing for the selective modification of other parts of a molecule. The mercaptopyridine scaffold is a known pharmacophore present in various biologically active compounds, exhibiting a range of activities. The combination of these features suggests the potential of this molecule as a versatile intermediate in the synthesis of novel therapeutic agents.

Structural Information and Physicochemical Properties

While detailed experimental data for this specific compound is scarce, its basic structural and physicochemical properties can be derived from its chemical formula and structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O₂S |

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=NC=C1)S |

| InChI Key | MKRKOWOVJQNWSY-UHFFFAOYSA-N |

Data sourced from chemical databases.

Proposed Synthetic Pathway

Although a specific documented synthesis for this compound is not publicly available, a plausible synthetic route can be postulated based on standard organic chemistry methodologies. A common approach would involve the Boc protection of a suitable aminopyridine precursor, followed by the introduction of the mercapto group.

General Experimental Protocol for Boc Protection of an Aminopyridine

The following is a generalized protocol for the tert-butoxycarbonylation of an aminopyridine, a crucial step in the proposed synthesis.

-

Dissolution: The starting aminopyridine is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is added to the solution, typically in a slight molar excess. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acid byproduct.

-

Reaction: The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel.

Proposed Synthetic Workflow Diagram

The following diagram illustrates a potential synthetic workflow for the preparation of this compound.

Caption: A potential two-step synthesis of the target compound.

Potential Applications in Drug Discovery

Given the functionalities present in this compound, it can be envisioned as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Signaling Pathway Diagram

The mercaptopyridine moiety is a known feature in compounds that can interact with various biological targets, including kinases and metalloenzymes. The following diagram illustrates a hypothetical signaling pathway where a derivative of the title compound could act as an inhibitor.

Caption: Inhibition of a kinase cascade by a hypothetical derivative.

Conclusion and Future Directions

While the discovery and detailed history of this compound remain to be fully elucidated in the public domain, its chemical structure suggests significant potential as a synthetic intermediate. This guide provides a foundational understanding based on analogous compounds and established synthetic methodologies. Further research is warranted to fully explore the synthesis, characterization, and potential applications of this enigmatic molecule, which may hold the key to the development of novel therapeutics. The scientific community is encouraged to investigate and publish findings on this and similar compounds to expand the collective knowledge base.

Methodological & Application

Application of tert-Butyl (3-mercaptopyridin-4-yl)carbamate in the Synthesis of Covalent Kinase Inhibitors

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific examples of tert-Butyl (3-mercaptopyridin-4-yl)carbamate being used in the synthesis of kinase inhibitors. The following application notes and protocols are therefore presented as a scientifically plausible, hypothetical guide for researchers exploring the use of this reagent in the design of covalent kinase inhibitors, based on established principles of medicinal chemistry and organic synthesis.

Introduction

Covalent kinase inhibitors represent a powerful class of therapeutics that can achieve high potency and prolonged duration of action by forming a stable bond with their target protein. A common strategy in the design of these inhibitors is to incorporate an electrophilic "warhead" that can react with a nucleophilic amino acid residue, typically a cysteine, within the kinase's active site. The 4-amino-3-mercaptopyridine scaffold is an attractive starting point for the development of such inhibitors. The aminopyridine core can serve as a hinge-binding motif, interacting with the kinase's ATP-binding pocket, while the strategically positioned thiol group can act as a nucleophile in subsequent reactions to introduce an electrophilic warhead, or in some cases, the thiol itself or a derivative could be part of a reversible covalent interaction.

The use of this compound offers a synthetically versatile starting material for this purpose. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino position allows for selective manipulation of the thiol group and prevents unwanted side reactions during the initial synthetic steps.[1] This protecting group can be readily removed under acidic conditions to reveal the free amine for further functionalization, enabling the construction of a diverse library of potential kinase inhibitors.[2]

Hypothetical Application in the Synthesis of a Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

This application note outlines a hypothetical synthetic route to a novel covalent inhibitor of Bruton's Tyrosine Kinase (BTK), a clinically validated target in B-cell malignancies. The strategy involves using this compound as a key building block to introduce the covalent-binding moiety.

Proposed Kinase Inhibition Signaling Pathway

Caption: Hypothetical BTK signaling pathway and the point of covalent inhibition.

Data Presentation

The following table summarizes hypothetical data for a series of synthesized covalent BTK inhibitors derived from this compound.

| Compound ID | R Group on Pyridine Amine | Warhead Moiety | BTK IC50 (nM) | Cellular BTK Occupancy (%) | Overall Yield (%) |

| HYPO-BTKi-01 | Phenyl | Acrylamide | 15.2 | 92 | 35 |

| HYPO-BTKi-02 | 4-Phenoxyphenyl | Acrylamide | 2.8 | 98 | 32 |

| HYPO-BTKi-03 | 2-Phenoxypyridine | Acrylamide | 5.1 | 95 | 38 |

| HYPO-BTKi-04 | 4-Phenoxyphenyl | Vinyl Sulfonamide | 8.9 | 91 | 28 |

Experimental Protocols

General Synthetic Workflow

Caption: General workflow for synthesizing covalent kinase inhibitors.

Detailed Protocol for the Synthesis of HYPO-BTKi-02

Step 1: Synthesis of tert-butyl (3-((3-acrylamidopropyl)thio)pyridin-4-yl)carbamate

-

To a solution of this compound (1.0 g, 4.16 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under a nitrogen atmosphere, add potassium carbonate (0.69 g, 5.00 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add N-(3-bromopropyl)acrylamide (0.80 g, 4.16 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford the title compound as a white solid.

Step 2: Synthesis of 3-((3-acrylamidopropyl)thio)pyridin-4-amine

-

Dissolve tert-butyl (3-((3-acrylamidopropyl)thio)pyridin-4-yl)carbamate (1.0 g, 2.83 mmol) in dichloromethane (DCM, 10 mL).

-

Add trifluoroacetic acid (TFA, 2 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the title compound, which can be used in the next step without further purification.

Step 3: Synthesis of N-(3-((4-((4-phenoxyphenyl)amino)pyridin-3-yl)thio)propyl)acrylamide (HYPO-BTKi-02)

-

To a solution of 3-((3-acrylamidopropyl)thio)pyridin-4-amine (0.5 g, 1.97 mmol) in anhydrous 1,4-dioxane (15 mL) in a microwave vial, add 1-bromo-4-phenoxybenzene (0.54 g, 2.17 mmol), Pd₂(dba)₃ (0.09 g, 0.10 mmol), and Xantphos (0.11 g, 0.20 mmol).

-

Add cesium carbonate (1.28 g, 3.94 mmol) and degas the mixture with nitrogen for 10 minutes.

-

Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.

-

Cool the reaction mixture, filter through Celite, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by preparative HPLC to afford the final compound, HYPO-BTKi-02, as a pale yellow solid.

Conclusion

This compound represents a promising, albeit currently undocumented, building block for the synthesis of novel covalent kinase inhibitors. Its functional group arrangement allows for the strategic introduction of an electrophilic warhead and subsequent elaboration of the kinase-binding scaffold. The hypothetical synthesis of a BTK inhibitor presented herein demonstrates a plausible route for its application. Further research is warranted to explore the full potential of this and related reagents in the discovery of new targeted therapies.

References

Application Notes and Protocols: tert-Butyl (3-mercaptopyridin-4-yl)carbamate in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl (3-mercaptopyridin-4-yl)carbamate is a bifunctional heterocyclic compound containing a pyridine core, a thiol (-SH) group, and a tert-butyloxycarbonyl (Boc)-protected amine. While not extensively documented as a standalone therapeutic agent, its structural motifs suggest significant potential as a versatile building block in medicinal chemistry. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The presence of a nucleophilic thiol group and a protected amine allows for selective functionalization, making it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery.

Carbamates, particularly Boc-protected amines, are integral to modern organic synthesis and medicinal chemistry, serving as stable protecting groups that can be readily removed under specific conditions.[6][7] This allows for sequential chemical modifications at different positions of the molecule.

This document provides an overview of the potential applications of this compound, along with detailed, representative experimental protocols for its synthesis and derivatization.

Potential Medicinal Chemistry Applications

The unique structural features of this compound make it a promising starting material for the development of various therapeutic agents.

-

Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The thiol group can be used to introduce substituents that interact with specific residues in the kinase active site.

-

Anticancer Agents: Pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines.[3][5][8] The thiol group can be functionalized to enhance cytotoxicity or to target specific tumor-related enzymes.

-

Anti-inflammatory Agents: The carbamate and pyridine moieties can be found in compounds with anti-inflammatory properties.[9] Derivatization of the thiol group can lead to novel anti-inflammatory agents.

-

Antimicrobial Agents: The pyridine scaffold is a known antibacterial and antifungal pharmacophore.[1][10] Modification of the thiol group can be explored to develop new antimicrobial compounds.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible multi-step synthesis of the title compound, starting from commercially available materials.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

4-Aminopyridine

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium thiocyanate (KSCN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Step 1: Synthesis of 3-Nitro-4-aminopyridine.

-

To a stirred solution of 4-aminopyridine in concentrated sulfuric acid at 0 °C, slowly add a mixture of nitric acid and sulfuric acid.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Step 2: Synthesis of tert-Butyl (3-nitropyridin-4-yl)carbamate.

-

To a solution of 3-nitro-4-aminopyridine in THF, add DMAP followed by Boc₂O.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Remove the solvent under reduced pressure and dissolve the residue in ethyl acetate.

-

Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.

-

Purify the product by recrystallization from an ethyl acetate/hexanes mixture.

-

-

Step 3: Synthesis of tert-Butyl (3-aminopyridin-4-yl)carbamate.

-

Dissolve tert-butyl (3-nitropyridin-4-yl)carbamate in ethanol and add 10% Pd/C.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Step 4: Synthesis of this compound.

-

Dissolve the crude tert-butyl (3-aminopyridin-4-yl)carbamate in aqueous HCl at 0 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-